6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one
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Overview
Description
6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C9H5BrINO and a molecular weight of 349.95 g/mol . This compound is part of the isoquinolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one typically involves the bromination and iodination of 1,2-dihydroisoquinolin-1-one. The process begins with the preparation of 1,2-dihydroisoquinolin-1-one, followed by selective bromination and iodination under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar bromination and iodination techniques, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its biological activities, including potential anticancer and antimicrobial properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to interact with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the detailed pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one
- 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one
- 6-Iodo-1,2-dihydroisoquinolin-1-one
Uniqueness
6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This dual halogenation provides distinct properties that can be leveraged in various chemical and biological applications .
Properties
IUPAC Name |
6-bromo-4-iodo-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrINO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLRUSMQXVXDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CNC2=O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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